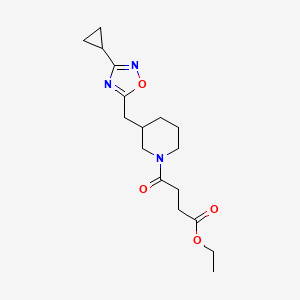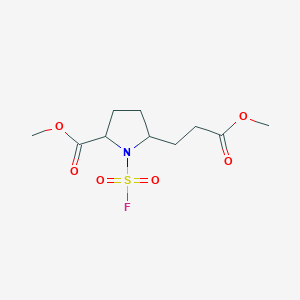![molecular formula C27H29N3O5 B2828578 Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1022137-65-0](/img/structure/B2828578.png)
Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H29N3O5 and its molecular weight is 475.545. The purity is usually 95%.
BenchChem offers high-quality Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has shown methods for synthesizing heterocyclic derivatives, including quinazoline and tetrahydroquinazoline derivatives, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These compounds are synthesized in satisfactory yields and their structures confirmed through X-ray diffraction analysis, demonstrating their potential in chemical synthesis and medicinal chemistry applications (Bacchi et al., 2005).
Novel Synthesis Techniques
Researchers have developed novel synthesis routes for protected methyl tetrahydroisoquinoline carboxylates, highlighting the versatility of these compounds in chemical synthesis. The use of solvent-free processes and microwave technology illustrates the advancement in synthetic methodologies that could lead to more efficient and environmentally friendly chemical synthesis processes (Lerestif et al., 1999).
Neurotoxin Oxidation Studies
A study focused on the oxidation of MPTP (a neurotoxin) and its analogs by human cytochrome P450 2D6, providing insights into the metabolic pathways and potential detoxification processes for neurotoxic compounds. This research could inform the development of therapeutic strategies for neurodegenerative diseases like Parkinson's disease (Herraiz et al., 2006).
Antimicrobial Compound Development
A study on the synthesis of quinazolinone and thiazolidinone derivatives has shown potential antimicrobial applications. These compounds were evaluated against various bacterial and fungal strains, indicating their use in developing new antimicrobial agents (Desai et al., 2011).
Unusual Oxidation Processes
Research on the oxidation of methyl tetrahydroisoquinoline carboxylate with thionyl chloride has uncovered a novel synthesis pathway for 3-alkoxy derivatives. This study contributes to the understanding of chemical reactivity and could lead to the development of new synthetic routes for complex molecules (Beattie et al., 1992).
properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O5/c1-35-26(33)21-11-12-22-23(18-21)28-27(34)30(25(22)32)15-7-3-6-10-24(31)29-16-13-20(14-17-29)19-8-4-2-5-9-19/h2,4-5,8-9,13,21-23H,3,6-7,10-12,14-18H2,1H3,(H,28,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHMILLQXXTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)NC(=O)N(C2=O)CCCCCC(=O)N3CCC(=CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2828495.png)
![Tert-butyl 1-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B2828496.png)

![N-{1-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2828498.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2828499.png)

![N-(2-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2828504.png)

![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)
![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2828511.png)
![Methyl 2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2828512.png)
![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2828517.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2828518.png)